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molecular formula C3H9S+ B1222738 Trimethylsulfonium CAS No. 676-84-6

Trimethylsulfonium

Cat. No. B1222738
M. Wt: 77.17 g/mol
InChI Key: NRZWQKGABZFFKE-UHFFFAOYSA-N
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Patent
US05952525

Procedure details

A process for the manufacture of the trimethylsulfonium salt of N-phosphonomethylglycine which comprises (i) reacting trimethylsulfonium iodide, hydrogen peroxide and carbon dioxide to form trimethylsulfonium hydroxide and free iodine (ii) reacting the resultant solution with gaseous carbon dioxide to form trimethylsulfonium carbonate or bicarbonate or a mixture thereof (iii) optionally obtaining the trimethylsulfonium bicarbonate or carbonate or the mixture thereof as a transportable solid or a concentrated aqueous solution, and (v) reacting N-phosphonomethylglycine with an aqueous solution of trimethylsulfonium bicarbonate or carbonate or the mixture thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S+:2]([CH3:4])[CH3:3].P(CNC[C:12]([OH:14])=[O:13])(O)(O)=[O:6].[I-:15].C[S+](C)C.OO.C(=O)=O>>[OH-:6].[CH3:1][S+:2]([CH3:4])[CH3:3].[I+2:15].[C:12](=[O:14])=[O:13] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S+](C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)CNCC(=O)O
Step Three
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C[S+](C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].C[S+](C)C
Name
Type
product
Smiles
[I+2]
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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